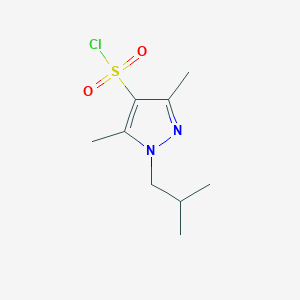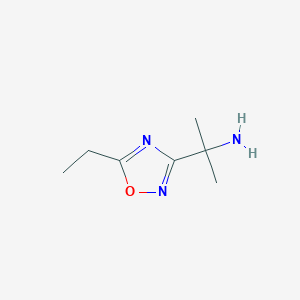![molecular formula C15H19N3 B1461404 N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine CAS No. 1152523-40-4](/img/structure/B1461404.png)
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine
Descripción general
Descripción
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine (NBEA) is an amine-containing molecule that has been studied for its potential applications in various scientific research fields. NBEA is a highly versatile molecule due to its ability to form hydrogen bonds with other molecules, as well as its ability to interact with both hydrophilic and hydrophobic molecules. NBEA has been investigated for its potential use in drug discovery, biochemistry, and other scientific research fields.
Aplicaciones Científicas De Investigación
Modulatory Effects of Polyamines in Plant Physiology
Polyamines like Putrescine (PUT), Spermine (SPE), and Spermidine (SPD) are natural compounds that significantly influence growth and developmental processes in plants. These compounds, through exogenous application, can extend the shelf life of fruits by regulating development, ripening, and senescence processes. Their roles include reducing respiration rates, delaying ethylene production, and improving fruit firmness and quality attributes. Polyamines also mitigate biotic and abiotic stresses, including chilling injuries in tropical and subtropical fruits. Their biodegradable and environmentally friendly nature makes them suitable for enhancing the shelf life and quality of fruits through biotechnological interventions, such as the development of transgenic fruits with enhanced biosynthesis of polyamines (Sharma et al., 2017).
Analytical Methods for Carcinogen Metabolites
The analysis of human urinary carcinogen metabolites, including those derived from tobacco, provides critical information regarding tobacco use and cancer risk. Techniques such as liquid chromatography and gas chromatography coupled with various detection methods (mass spectrometry, ultraviolet, fluorescence detection) are employed to quantify carcinogens and their metabolites in smokers or individuals exposed to environmental tobacco smoke. These analytical assays are crucial for evaluating carcinogen dose, exposure differentiation, and carcinogen metabolism in humans (Hecht, 2002).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, exhibit significant potential in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been used in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The review emphasizes the importance of heterocyclic N-oxide derivatives in advancing chemistry and drug development (Li et al., 2019).
Propiedades
IUPAC Name |
3-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-18(12-13-7-4-3-5-8-13)15-14(11-16)9-6-10-17-15/h3-10H,2,11-12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSTMNHSSARSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)


![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)






![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)
